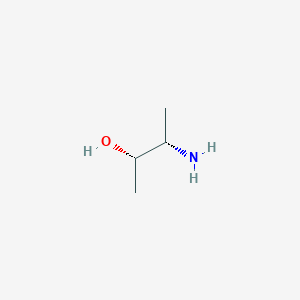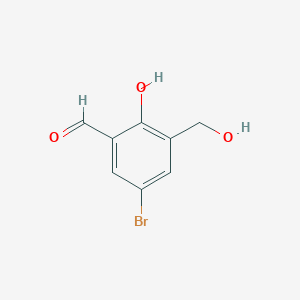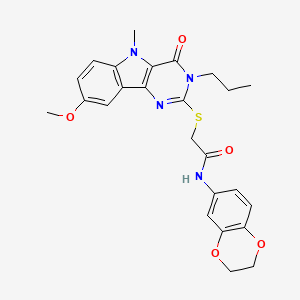
Potassium indole-5-yltrifluoroborate
Vue d'ensemble
Description
Potassium indole-5-yltrifluoroborate (KI-5-ITB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. KI-5-ITB is a boron-containing compound that is used as a reagent in organic synthesis and has shown promising results in medicinal chemistry.
Mécanisme D'action
Potassium indole-5-yltrifluoroborate acts as a boron-containing nucleophile that can undergo various reactions with electrophiles. It can react with various functional groups such as aldehydes, ketones, and halides to form new carbon-carbon and carbon-heteroatom bonds. The boron atom in this compound can also act as a Lewis acid, which can coordinate with electron-rich species such as oxygen and nitrogen atoms.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic. It is also stable under normal laboratory conditions and can be stored for long periods without decomposition.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Potassium indole-5-yltrifluoroborate in laboratory experiments are its high selectivity, mild reaction conditions, and ease of handling. It is also readily available and relatively inexpensive. However, the limitations of using this compound are its limited solubility in common organic solvents and its sensitivity to air and moisture.
Orientations Futures
There are several future directions for the use of Potassium indole-5-yltrifluoroborate in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. This compound can be used as a building block for the synthesis of novel inhibitors of protein kinases, which are important targets for cancer therapy. Another potential direction is in the development of new materials for electronic and optical applications. This compound can be used as a precursor for the synthesis of new polymers and other materials with unique properties. Finally, this compound can be used in the development of new catalytic systems for organic synthesis. It can be used as a ligand for the preparation of new metal complexes that can catalyze various reactions with high selectivity and efficiency.
Conclusion:
In conclusion, this compound is a boron-containing compound that has shown great potential in various fields of scientific research. Its unique reactivity and selectivity make it a valuable reagent for organic synthesis and medicinal chemistry. Although further research is needed to fully understand its biochemical and physiological effects, this compound is a promising compound with many potential applications in the future.
Applications De Recherche Scientifique
Potassium indole-5-yltrifluoroborate has been widely used as a reagent in organic synthesis for the preparation of various indole derivatives. It has also shown potential applications in medicinal chemistry as a building block for the synthesis of novel drugs. This compound has been used in the development of potent and selective inhibitors of protein kinases, which are important targets for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
potassium;trifluoro(1H-indol-5-yl)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3N.K/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8;/h1-5,13H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUZPWXLGGDSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)NC=C2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3KN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111733-03-9 | |
| Record name | Borate(1-), trifluoro-1H-indol-5-yl-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111733-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1111733-03-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B3213110.png)
![2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B3213116.png)


![2-[2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B3213137.png)
![N-(3-methoxybenzyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3213139.png)
![N-(3-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3213161.png)
